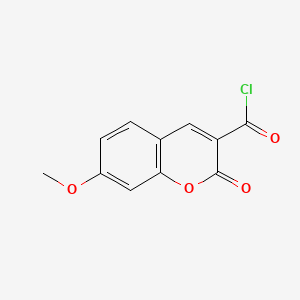

3-Chloroformyl-7-methoxycoumarin

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-methoxy-2-oxochromene-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO4/c1-15-7-3-2-6-4-8(10(12)13)11(14)16-9(6)5-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIQQGFQZYVOLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199830 | |

| Record name | 3-Chloroformyl-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.62 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51867-62-0 | |

| Record name | 3-Chloroformyl-7-methoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051867620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloroformyl-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3 Chloroformyl 7 Methoxycoumarin

Established Synthetic Pathways for 3-Chloroformyl-7-methoxycoumarin Generation

The generation of this compound is not a single reaction but a synthetic sequence. The primary and most crucial step is the synthesis of its immediate precursor, 7-methoxycoumarin-3-carboxylic acid. Following the formation of this key intermediate, a standard chlorination reaction is employed to produce the final compound.

Formation of the Coumarin (B35378) Ring System: A substituted phenol (B47542) is reacted with a compound containing an activated methylene (B1212753) group to construct the core benzo-α-pyrone structure of the coumarin. Common established reactions for this purpose include the Knoevenagel condensation, Pechmann condensation, Perkin reaction, and Wittig reaction. nih.govsapub.orgnih.gov For the synthesis of 3-carboxy-substituted coumarins, the Knoevenagel condensation is particularly prevalent. acs.orgresearchgate.net

Conversion to Acyl Chloride: The carboxylic acid group at the C3 position of the coumarin ring is then converted into a chloroformyl (acyl chloride) group. This is a well-established transformation in organic chemistry, typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. ias.ac.in

The Knoevenagel condensation route is widely utilized for preparing coumarin-3-carboxylic acids due to its versatility and the availability of starting materials. acs.org This reaction involves the condensation of an ortho-hydroxybenzaldehyde with a compound possessing an active methylene group, such as Meldrum's acid or malonic acid derivatives, in the presence of a catalyst. nih.govias.ac.in

The Pechmann condensation is another fundamental method for coumarin synthesis, involving the reaction of a phenol with a β-keto ester under acidic conditions. wikipedia.orgorganic-chemistry.org While versatile, the Knoevenagel approach is often preferred for generating coumarin-3-carboxylic acid structures directly.

Precursor Chemistry and Reactant Optimization in Synthesis

The synthesis of this compound is critically dependent on the efficient preparation of its precursor, 7-methoxycoumarin-3-carboxylic acid. The most common starting materials for this precursor are 2-hydroxy-4-methoxybenzaldehyde (B30951) and a C3-building block like Meldrum's acid or diethyl malonate. nih.govmdpi.com

The key reaction is the Knoevenagel condensation between 2-hydroxy-4-methoxybenzaldehyde and Meldrum's acid. nih.gov This reaction is followed by the thermal elimination of acetone (B3395972) and carbon dioxide to yield the desired coumarin-3-carboxylic acid. Research has focused extensively on optimizing the conditions for this type of condensation to maximize yields and employ more environmentally friendly methods.

Optimization strategies include:

Catalyst Selection: A wide array of catalysts can be used, from weak bases like piperidine (B6355638) to Lewis acids and inorganic bases. aip.orgrsc.orgaip.org Studies have shown that catalysts like potassium carbonate or even sodium azide (B81097) can afford excellent yields in aqueous media at room temperature. acs.org Triethylamine has also been proven effective. researchgate.net

Solvent Choice: While traditional organic solvents like ethanol (B145695) or dimethylformamide (DMF) are used, significant efforts have been made to develop "green" protocols using water, vegetable juices, or even solvent-free conditions. nih.govacs.orgeurjchem.com

Energy Source: To improve reaction rates and yields, conventional heating has been supplemented or replaced by microwave irradiation or ultrasound assistance. nih.govaip.orgrsc.org Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times. aip.org

| Aldehyde Reactant | Methylene Reactant | Catalyst/Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Substituted Salicylaldehydes | Meldrum's Acid | Yb(OTf)₃, Microwave | Solvent-free | 93-98% | nih.gov |

| Substituted Salicylaldehydes | Meldrum's Acid | Potassium Carbonate, RT | Water | 92% (model reaction) | acs.org |

| Substituted Salicylaldehydes | Meldrum's Acid | Ultrasound, 60 °C | Lemon Juice | 91-99% | nih.gov |

| o-Vanillin | Dimethyl or Diethyl Malonate | Lithium Sulfate, Ultrasound | Solvent-free | 96-97% | sapub.org |

| 2-Hydroxybenzaldehydes | Dimethyl Malonate | Waste Curd Water, Ultrasound, 40 °C | Curd Water | Good to outstanding | eurjchem.com |

Derivatization from Coumarin-3-carboxylic Acid Systems

This compound is a direct chemical derivative of 7-methoxycoumarin-3-carboxylic acid. The presence of the carboxylic acid group at the C3-position is key, as it serves as a functional handle for further chemical modification. ias.ac.in

The conversion of the carboxylic acid to the acyl chloride (chloroformyl) is a standard and efficient organic transformation. The reaction involves treating 7-methoxycoumarin-3-carboxylic acid with a suitable chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, often used in an inert solvent like dichloromethane (B109758) (CH₂Cl₂). ias.ac.in The reaction proceeds with the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which helps to drive the reaction to completion.

Chemical Reactivity and Derivatization Strategies of 3 Chloroformyl 7 Methoxycoumarin

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides like 3-Chloroformyl-7-methoxycoumarin. masterorganicchemistry.comlibretexts.orgyoutube.com The reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com A nucleophile first attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. This process allows for the facile introduction of various functionalities onto the coumarin (B35378) scaffold at the C3-position.

Esterification with Alcohols

This compound reacts readily with alcohols to form the corresponding esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) gas produced as a byproduct. The esterification proceeds smoothly, typically at room temperature. chemguide.co.uk

This particular reactivity has been effectively utilized in analytical chemistry, where this compound serves as a fluorescent derivatization reagent. nih.gov Alcohols, which are often non-fluorescent and lack a strong chromophore for UV detection, can be "tagged" with the 7-methoxycoumarin (B196161) fluorophore through this esterification reaction. The resulting esters are highly fluorescent, enabling their sensitive detection in techniques like high-performance liquid chromatography (HPLC). nih.gov For instance, it has been used for the assay of 17-oxosteroids in urine by derivatizing their hydroxyl groups. nih.gov

| Alcohol (Nucleophile) | Resulting Ester Product | Application/Significance |

|---|---|---|

| Ethanol (B145695) | Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate | General synthetic intermediate |

| Steroidal Alcohols (e.g., Androsterone) | 7-Methoxycoumarin-3-carboxylic acid steroid ester | Fluorescent labeling for HPLC analysis of steroids nih.gov |

| Generic Primary/Secondary Alcohols (R-OH) | Alkyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate | Fluorescent derivatization for analytical detection nih.gov |

Amidation Reactions for Coumarin Conjugates

In a similar fashion to its reaction with alcohols, this compound reacts vigorously with primary and secondary amines to yield amides. This amidation reaction is a cornerstone for creating coumarin conjugates, linking the fluorescent coumarin core to other molecules of interest, such as peptides, drugs, or biomolecules, through a stable amide bond. The reaction is typically rapid and high-yielding. As with esterification, a base is used to scavenge the HCl byproduct. The resulting amides are often highly fluorescent and can be used as probes or for other biomedical applications.

| Amine (Nucleophile) | Resulting Amide Product | Potential Application |

|---|---|---|

| Ammonia (NH₃) | 7-Methoxy-2-oxo-2H-chromene-3-carboxamide | Core structure for further derivatization |

| Aniline (C₆H₅NH₂) | N-phenyl-7-methoxy-2-oxo-2H-chromene-3-carboxamide | Synthesis of potential bioactive compounds |

| Amino Acid Ester (e.g., Glycine ethyl ester) | Coumarin-amino acid conjugate | Fluorescent labeling of peptides |

Reactions with Carboxylic Acids to Form Esters

The direct reaction of an acyl chloride with a carboxylic acid to form an ester is not a standard transformation. Instead, acyl chlorides react with carboxylate salts (the conjugate base of a carboxylic acid) in a nucleophilic acyl substitution to form a mixed acid anhydride. uomustansiriyah.edu.iq

The reaction involves the carboxylate anion acting as the nucleophile, attacking the chloroformyl group of the coumarin derivative. The chloride ion is subsequently eliminated, yielding a new molecule that incorporates both the coumarin and the carboxylate structures linked by an anhydride functional group. These mixed anhydrides are themselves reactive acylating agents and can be used in subsequent steps to acylate alcohols or amines.

Heterocyclic Ring Formation via Reactions with Nitrogenous Compounds

The electrophilic nature of the 3-chloroformyl group is a powerful tool for constructing new heterocyclic rings fused to or substituted on the coumarin framework. By reacting this compound with bifunctional nucleophiles, particularly those containing nitrogen, a subsequent cyclization step can lead to complex polycyclic structures.

Synthesis of Oxadiazole-Substituted Coumarins

A prominent example of heterocyclic ring formation is the synthesis of coumarins bearing a 1,3,4-oxadiazole ring at the 3-position. ajmrd.commdpi.comresearchgate.net This is not a direct reaction but a multi-step synthesis where this compound serves as the ideal starting material.

Formation of the Hydrazide: The first step is the reaction of this compound with hydrazine hydrate (H₂N-NH₂). The hydrazine acts as the nitrogen nucleophile, attacking the acyl chloride to form the key intermediate, 7-methoxy-2-oxo-2H-chromene-3-carbohydrazide.

Cyclization to the Oxadiazole: The resulting carbohydrazide is then cyclized to form the 1,3,4-oxadiazole ring. This can be achieved through various methods, such as reacting the hydrazide with a carboxylic acid derivative or with carbon disulfide. For example, reacting the hydrazide with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) will yield a 2,5-disubstituted 1,3,4-oxadiazole, where one substituent is the coumarin ring and the other is derived from the aromatic acid.

| Intermediate | Cyclizing Reagent | Resulting Heterocyclic Product |

|---|---|---|

| 7-Methoxy-2-oxo-2H-chromene-3-carbohydrazide | Aromatic Carboxylic Acid (Ar-COOH) / POCl₃ | 3-(5-Aryl-1,3,4-oxadiazol-2-yl)-7-methoxy-2H-chromen-2-one ajmrd.com |

| 7-Methoxy-2-oxo-2H-chromene-3-carbohydrazide | Carbon Disulfide (CS₂) / KOH | 3-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-7-methoxy-2H-chromen-2-one |

Exploration of Other Heteroatom-Containing Ring Systems

The versatile 7-methoxy-2-oxo-2H-chromene-3-carbohydrazide intermediate can be used to synthesize a variety of other heterocyclic systems beyond oxadiazoles. researchgate.net By choosing different cyclizing reagents, one can direct the synthesis towards other five-membered heterocycles containing multiple heteroatoms.

Thiadiazoles: Reaction of the carbohydrazide with an isothiocyanate (R-N=C=S) produces a thiosemicarbazide intermediate. This intermediate can then be cyclized under acidic conditions to form a 1,3,4-thiadiazole ring.

Triazoles: The same thiosemicarbazide intermediate derived from the carbohydrazide can also be cyclized in the presence of a base to yield a 1,2,4-triazole ring system. researchgate.net

This strategy highlights the utility of this compound as a foundational building block for accessing a rich variety of complex coumarin-heterocycle conjugates, which are of significant interest in medicinal chemistry and materials science.

Preparation of Advanced Coumarin Derivatives

The strategic derivatization of this compound allows for the generation of molecules with tailored properties, particularly in the realm of fluorescence and metal ion recognition. The electron-withdrawing nature of the substituent at the 3-position, in conjunction with the electron-donating methoxy (B1213986) group at the 7-position, establishes a "push-pull" electronic system that is fundamental to the photophysical characteristics of the resulting derivatives.

The highly reactive 3-chloroformyl group is an excellent electrophilic site for nucleophilic acyl substitution reactions, making this compound an ideal starting material for the synthesis of a variety of fluorescent labeling reagents. These reagents are designed to covalently attach the fluorescent coumarin core to target biomolecules, enabling their detection and visualization in biological systems.

The primary strategy for developing such labeling reagents involves the reaction of this compound with nucleophiles, such as amines, alcohols, and thiols, present on biomolecules or on bifunctional linkers. The resulting derivatives include stable carboxamides, esters, and thioesters.

Coumarin-3-Carboxamides: The reaction with primary and secondary amines to form coumarin-3-carboxamides is a cornerstone of this derivatization strategy. This reaction is typically carried out under mild conditions and results in the formation of a stable amide bond. A series of novel coumarin-3-carboxamide derivatives have been synthesized and evaluated for their biological activities nih.gov. The general synthesis of coumarin-3-carboxamides from coumarin-3-carboxylic acid chloride (a close analog of this compound) and various amines has been reported, with some of the resulting compounds showing significant antimicrobial activity lew.ro.

Reaction Scheme:

this compound + R-NH₂ → 7-Methoxy-N-R-coumarin-3-carboxamide + HCl

The resulting carboxamides often exhibit strong fluorescence, making them suitable for labeling proteins, peptides, and other amine-containing biomolecules. The spectral properties of these derivatives can be fine-tuned by altering the substituent 'R' on the amine.

Coumarin-3-Carbohydrazides: Reaction with hydrazine hydrate provides coumarin-3-carbohydrazide, a versatile intermediate that can be further functionalized. For instance, it can be used to prepare Schiff bases or other derivatives for labeling purposes. A new ligand, 2-oxo-2H-chromene-3-carboxylic acid hydrazide, was prepared from coumarin-3-carboxylic acid ethyl ester and hydrazine hydrate, which was then used to synthesize new transition metal complexes researchgate.net.

Coumarin Triazabutadienes: A more advanced strategy involves the conversion of coumarin derivatives into triazabutadienes, which can act as precursors for aryl diazonium ions for the fluorescent labeling of proteins via tyrosine selective modification nih.gov. While this specific example does not start from this compound, the underlying principle of modifying the coumarin core to create a reactive labeling agent is relevant.

Below is a table summarizing the types of fluorescent labeling reagents that can be developed from this compound and their potential applications.

| Derivative Type | Reactant | Linkage Formed | Target Biomolecule Functional Group |

| Carboxamide | Amine (R-NH₂) | Amide | Amines (e.g., in proteins, peptides) |

| Ester | Alcohol (R-OH) | Ester | Hydroxyls (e.g., in carbohydrates, steroids) |

| Thioester | Thiol (R-SH) | Thioester | Thiols (e.g., in cysteine residues) |

| Carbohydrazide | Hydrazine (N₂H₄) | Hydrazide | Carbonyls (via further reaction) |

Coordination Chemistry and Metal Complexation (for relevant derivatives)

The derivatization of this compound is not limited to the development of fluorescent labels. The introduction of appropriate functional groups can transform the coumarin scaffold into a chelating ligand capable of binding to metal ions. The resulting metal complexes often exhibit unique photophysical and chemical properties, making them suitable for applications in sensing, catalysis, and medicinal chemistry.

To function as a chelating ligand, the derivative of this compound must possess at least two donor atoms positioned in a way that allows for the formation of a stable chelate ring with a metal ion. The 3-chloroformyl group can be readily converted into various functionalities that can act as coordination sites.

From Carboxylic Acid: Hydrolysis of the chloroformyl group yields 7-methoxycoumarin-3-carboxylic acid. The carboxylate group, in conjunction with the lactone carbonyl oxygen, can act as a bidentate ligand, coordinating to metal ions ijrpr.com. The binding mode of coumarin-3-carboxylic acid with La(III) has been studied, suggesting a bidentate coordination kuleuven.be.

From Schiff Bases: The 3-chloroformyl group can be reduced to a 3-formyl group, which can then be condensed with various amines to form Schiff base ligands. These Schiff bases, containing an imine nitrogen and often another donor atom from the amine precursor, are excellent chelating agents. For instance, Schiff bases derived from 3-formylcoumarin have been synthesized and their coordination chemistry explored scispace.comdovepress.com.

From Hydrazones and Other Derivatives: As mentioned earlier, reaction with hydrazine produces a carbohydrazide. This can be further reacted to form hydrazones, which are also effective multidentate ligands. The synthesis of a ligand from coumarin-3-carboxylic acid ethyl ester and hydrazine hydrate has been reported to form complexes with a range of transition metals researchgate.net.

The general strategy involves a two-step process:

Derivatization: Conversion of the 3-chloroformyl group into a functionality containing donor atoms (e.g., -COOH, -C(=O)NHNH₂, -CH=N-R).

Complexation: Reaction of the derivatized coumarin with a metal salt to form the coordination complex.

The choice of the derivatizing agent and the metal ion allows for the tuning of the properties of the final complex.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. A shift in the vibrational frequencies of the donor groups (e.g., C=O, C=N) upon complexation provides direct evidence of their involvement in bonding to the metal ion. For example, in metal complexes of coumarin-3-carboxylic acid, a significant shift in the carbonyl stretching frequency is observed ijrpr.com.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes provide information about the electronic transitions within the ligand and the d-d transitions of the metal ion. Changes in the absorption bands of the coumarin ligand upon complexation can indicate the formation of the complex. For instance, the UV-Vis spectrum of free coumarin-3-carboxylic acid shows characteristic absorption bands that are altered upon the addition of metal cations like Nd³⁺ or UO₂²⁺ mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons near the coordination sites can provide information about the binding of the metal ion kuleuven.be.

Fluorescence Spectroscopy: The fluorescence properties of the coumarin ligand are often modulated upon complexation with a metal ion. This can manifest as either fluorescence enhancement ("chelation-enhanced fluorescence" or CHEF) or fluorescence quenching. These changes are the basis for the use of such complexes in metal ion sensing.

The table below summarizes the key characterization techniques and the information they provide for coumarin-metal complexes.

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | Identification of ligand coordination sites (e.g., C=O, C=N shifts) |

| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions, d-d transitions, confirmation of complex formation |

| NMR Spectroscopy | Structural information of diamagnetic complexes, ligand binding sites |

| Fluorescence Spectroscopy | Changes in emission intensity and wavelength upon metal binding |

| Elemental Analysis | Determination of the empirical formula of the complex |

| Molar Conductivity | Information on the electrolytic nature of the complex |

| Magnetic Susceptibility | Determination of the magnetic moment and geometry of paramagnetic complexes |

The synthesis of metal complexes with coumarin-3-carboxylic acid derivatives of Ni(II), Cu(II), and Zn(II) has been reported, with characterization using UV, FTIR, Raman spectroscopy, and other analytical methods researchgate.net. In another study, transition metal complexes with a coumarin-3-carboxylic acid hydrazide derivative were characterized by FTIR, UV-Vis spectroscopy, and magnetic susceptibility measurements researchgate.net. These studies provide a framework for the characterization of new metal complexes that could be synthesized from derivatives of this compound.

Advanced Methodological Applications of 3 Chloroformyl 7 Methoxycoumarin in Analytical and Bio Organic Research

Fluorescent Derivatization in Separation Science

3-Chloroformyl-7-methoxycoumarin serves as a valuable reagent in separation science, primarily utilized as a pre-column derivatization agent to introduce a fluorescent tag to target analytes. This process significantly enhances the sensitivity and selectivity of their detection in chromatographic methods. The coumarin (B35378) moiety possesses inherent fluorescence, and its reaction with specific functional groups on analytes allows for their trace-level quantification using fluorescence detectors.

High-Performance Liquid Chromatography (HPLC) Applications

The high reactivity of the chloroformyl group in this compound makes it particularly suitable for derivatizing nucleophilic functional groups, such as hydroxyl groups in alcohols and steroids. This pre-column derivatization converts these often non-fluorescent compounds into highly fluorescent esters, which can then be readily separated and quantified by reversed-phase HPLC with fluorescence detection.

A significant application of this methodology is in the analysis of steroids. For instance, this compound has been successfully employed for the derivatization of 17-oxosteroids in biological samples. nih.gov This method allows for the sensitive determination of these important biomarkers in complex matrices. The derivatization reaction introduces the 7-methoxycoumarin (B196161) fluorophore, enabling detection at low concentrations.

While direct applications are specific, the principle extends to other hydroxyl-containing compounds. A closely related reagent, 7-methoxycoumarin-3-carbonyl azide (B81097), which can be synthesized from this compound, has been used for the quantification of 7α-hydroxycholesterol, an indicator of bile acid synthesis. nih.gov This highlights the versatility of the 7-methoxycoumarin core structure in designing fluorescent labeling agents for HPLC analysis.

Table 1: HPLC Applications of 7-Methoxycoumarin-Based Derivatization

| Analyte Class | Derivatizing Reagent | Analyzed Compound Example | Reference |

|---|---|---|---|

| Steroids | This compound | 17-Oxosteroids (Androsterone, Etiocholanolone, Dehydroepiandrosterone) | nih.gov |

Specific Analytical Methodologies for Complex Matrices

The utility of this compound as a derivatization reagent is particularly evident in the analysis of complex biological matrices, such as urine. The selective reaction of the reagent with target analytes, like alcoholic steroids, allows for their detection amidst a multitude of potentially interfering substances.

In the assay of 17-oxosteroids in human urine, a pre-column derivatization step with this compound is performed. nih.gov This is followed by separation of the fluorescently labeled steroids using high-performance liquid chromatography. The use of a fluorescence detector provides the necessary sensitivity and selectivity to quantify these endogenous compounds accurately. This methodology is crucial for clinical diagnostics and metabolic studies. The general workflow for such an analysis involves sample extraction, derivatization, chromatographic separation, and fluorescent detection.

Development of Fluorescent Probes for Chemical Species

The inherent fluorescence of the 7-methoxycoumarin scaffold makes this compound an excellent starting material for the development of fluorescent probes. These probes are designed to react selectively with specific chemical species, resulting in a change in their fluorescence properties, which can be used for detection and quantification.

Detection and Quantification of Alcohols

As established, this compound reacts with alcohols to form stable, highly fluorescent esters. nih.gov This reaction forms the basis of its use as a fluorescent probe for the detection and quantification of alcoholic compounds. The intensity of the fluorescence emitted by the resulting coumarin ester is proportional to the concentration of the alcohol, allowing for quantitative analysis. This method is applicable to a wide range of primary and secondary alcohols.

The derivatization enhances the detectability of these compounds, making it possible to analyze them at very low concentrations, which is often a requirement in clinical and environmental analysis.

Analytical Methods for Carboxylic Acids

Direct derivatization of carboxylic acids with this compound is not a common analytical strategy. Instead, this compound can be used as a precursor to synthesize other reactive species that are subsequently used for labeling carboxylic acids. For example, it can be converted into 7-methoxycoumarin-3-carbonyl azide. While this azide is more commonly used for derivatizing alcohols, the synthesis of other derivatives for targeting carboxylic acids is a potential application.

A more direct synthetic route from this compound involves its reaction with amidoximes to create 1,2,4-oxadiazole derivatives. google.com While this is primarily described for the synthesis of new compounds with specific properties, the underlying reaction could potentially be adapted for the fluorescent labeling of molecules containing an amidoxime group, or for the development of probes where the formation of the oxadiazole ring from a carboxylic acid derivative is the basis of detection.

Research into Optical Brightening Agent Characteristics of Derived Compounds

Compounds derived from this compound have been investigated for their properties as optical brightening agents, also known as fluorescent whitening agents. google.com These substances absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit it in the blue region, leading to a perception of whiteness and brightness. Coumarin derivatives are known for their strong fluorescence and are used in various applications, including textiles, plastics, and detergents. specialchem.com

Specifically, this compound can be reacted with various amidoximes to produce 7-methoxy-3-(1,2,4-oxadiazol-5-yl) coumarins. google.com For example, the reaction with benzamidoxime yields 7-methoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl) coumarin. google.com These resulting compounds exhibit fluorescent properties that make them suitable for use as optical brighteners.

Table 2: Examples of Optical Brighteners Derived from this compound

| Derived Compound | Precursors | Application | Reference |

|---|---|---|---|

| 7-Methoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl) coumarin | This compound, Benzamidoxime | Optical Brightener | google.com |

These derived compounds are valued for their ability to impart a brilliant white appearance to various materials. The specific substituents on the oxadiazole ring can be varied to fine-tune the photophysical properties, such as the absorption and emission wavelengths, to suit different applications.

Exploration of Functionalized Coumarin Systems as Scintillators and Laser Dyes

The inherent spectroscopic properties of the coumarin scaffold, characterized by a rigid and planar structure, have established its derivatives as a significant class of organic fluorescent materials. These compounds are extensively utilized as scintillators and gain media in dye lasers. The photophysical characteristics of coumarins, including their absorption and emission wavelengths, fluorescence quantum yield, and photostability, are highly tunable through strategic functionalization of the coumarin ring. The specific placement of electron-donating and electron-withdrawing groups plays a pivotal role in modulating the intramolecular charge transfer (ICT) character of the molecule, which in turn governs its fluorescence properties.

For applications in scintillators and laser dyes, a strong fluorescence quantum yield is a primary requirement. This is often achieved by substituting the coumarin skeleton with an electron-donating group at the 7-position and an electron-withdrawing group at the 3- or 4-position. This substitution pattern enhances the ICT from the electron-donating group to the electron-withdrawing group upon photoexcitation, leading to a large excited-state dipole moment and intense fluorescence. The 7-methoxy group in this compound serves as an effective electron-donating substituent, making this compound a valuable precursor for the synthesis of highly fluorescent materials. The 3-chloroformyl group, being a reactive acyl chloride, provides a convenient handle for the introduction of a variety of other functionalities, thereby allowing for the fine-tuning of the photophysical and lasing properties.

Research Findings on Functionalized 7-Methoxycoumarin-3-carbonyl Systems

Research into derivatives of the 7-methoxycoumarin-3-carbonyl framework has revealed their potential in photonic applications. The versatility of the 3-chloroformyl group allows for the synthesis of a wide array of esters and amides, each with distinct photophysical properties. While specific data on derivatives synthesized directly from this compound for scintillator and laser dye applications is limited in publicly accessible literature, the properties of the closely related 7-Methoxycoumarin-3-carboxylic acid and its derivatives provide valuable insights.

For instance, 7-Methoxycoumarin-3-carboxylic acid itself exhibits fluorescence with an excitation maximum around 355 nm and an emission maximum at approximately 405 nm. nih.govmedchemexpress.comaatbio.com This places its emission in the violet-blue region of the electromagnetic spectrum, a range that is of significant interest for both scintillation detection and dye laser applications. Esterification or amidation of the carboxylic acid at the 3-position can further modify these properties. An oxymethyl ester derivative of 7-methoxycoumarin-3-carboxylic acid has been reported to have a maximum excitation at 355 nm and emission at 405 nm, demonstrating that the core fluorescence properties are retained upon such modifications. nih.gov

The following interactive data table summarizes the known photophysical properties of 7-Methoxycoumarin-3-carboxylic acid, a compound structurally very similar to the hydrolysis product of this compound, and one of its ester derivatives. This data underscores the potential of this scaffold in the development of new scintillators and laser dyes.

| Compound Name | Excitation Max (λex) | Emission Max (λem) | Solvent/Conditions |

| 7-Methoxycoumarin-3-carboxylic acid | 355 nm | 405 nm | Not specified |

| 7-Methoxycoumarin-3-carboxylic acid | 330 nm | 402 nm | 0.1 M Tris pH 9.0 |

| Oxymethyl ester of 7-methoxycoumarin-3-carboxylic acid | 355 nm | 405 nm | Not specified |

The development of efficient laser dyes is contingent on several factors, including a high fluorescence quantum yield, good photostability, and a broad tuning range. The substitution pattern of 7-methoxy and a 3-carbonyl derivative in the coumarin system is known to contribute positively to these characteristics. Theoretical and experimental studies have shown that increasing the electron-donating strength of the substituent at the 7-position and/or the electron-withdrawing strength of the substituent at the 3-position generally leads to a red-shift in the absorption and lasing wavelengths. jksus.org This principle allows for the systematic design of coumarin dyes that lase in different regions of the visible spectrum.

Structural Elucidation and Conformational Analysis in 3 Chloroformyl 7 Methoxycoumarin Research

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the study of coumarin (B35378) derivatives, offering non-destructive ways to probe molecular features. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the molecule's interaction with light.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the molecular framework of 3-Chloroformyl-7-methoxycoumarin. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be confirmed.

In the ¹H NMR spectrum, distinct signals are expected for each proton in the molecule. The methoxy (B1213986) group (OCH₃) protons at the C7 position would typically appear as a sharp singlet in the upfield region, around δ 3.9 ppm. mdpi.com The aromatic protons on the coumarin ring system would present as a set of doublets and a doublet of doublets in the region of δ 6.8-7.8 ppm, with their specific coupling patterns revealing their ortho and meta relationships. The proton at the C4 position is particularly noteworthy, as its chemical shift is significantly influenced by the nature of the substituent at C3. mdpi.com

The ¹³C NMR spectrum provides further structural confirmation. Key resonances would include the carbonyl carbons of the lactone and the chloroformyl group, which are expected to appear far downfield (δ 160-170 ppm). mdpi.comresearchgate.net The carbon atoms of the benzene (B151609) ring and the pyrone ring would resonate in the aromatic region (δ 100-160 ppm), while the methoxy carbon would be found further upfield (around δ 56 ppm). mdpi.com Analysis of related 3-substituted 8-methoxycoumarin (B1348513) derivatives shows the C4 carbon signal appearing around δ 144 ppm, providing a reference point for this compound. mdpi.com

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| ¹H | -OCH₃ | ~3.9 | Singlet |

| H-5 | ~7.5-7.8 | Doublet | |

| H-6, H-8 | ~6.8-7.0 | Multiplet/Doublets | |

| H-4 | ~8.5-8.8 | Singlet | |

| Aromatic proton shifts are influenced by the electron-donating methoxy group and the overall ring system. | |||

| ¹³C | C=O (Chloroformyl) | ~160-165 | Carbonyl of the acid chloride. |

| C=O (Lactone) | ~160 | Carbonyl of the pyrone ring. | |

| Aromatic & Vinylic Cs | 100-160 | Includes C2, C3, C4, C4a, C5, C6, C7, C8, C8a. | |

| -OCH₃ | ~56 | Methoxy carbon. |

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the stretching vibrations of its two carbonyl groups.

The lactone carbonyl (C=O) group within the pyrone ring typically shows a strong absorption band in the region of 1720-1740 cm⁻¹. The chloroformyl group (COCl) is expected to absorb at a significantly higher frequency, generally in the range of 1775-1815 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom. The spectrum would also feature bands for the aromatic C=C stretching vibrations between 1500 and 1620 cm⁻¹. researchgate.net Additionally, characteristic absorptions for the C-O-C stretching of the ether linkage in the coumarin ring and the methoxy group would be visible in the 1200-1300 cm⁻¹ region. researchgate.net The analysis of related compounds like 3-acetyl-7-methoxycoumarin shows a ketone C=O stretch around 1679 cm⁻¹ and C=C stretching from 1614-1546 cm⁻¹, which helps in assigning the expected regions for the title compound. researchgate.net

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C=O Stretch | Chloroformyl | 1775 - 1815 |

| C=O Stretch | Lactone | 1720 - 1740 |

| C=C Stretch | Aromatic/Vinylic | 1500 - 1620 |

| C-O Stretch | Aryl Ether & Vinyl Ether | 1200 - 1300 |

| C-H Stretch | Aromatic/Vinylic | 3000 - 3100 |

| C-H Stretch | Methoxy | 2850 - 2960 |

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, reveals the photophysical properties of this compound. Coumarins are renowned for their fluorescent properties, which are highly sensitive to their substitution pattern. researchgate.net

The 7-methoxy group acts as an effective auxochrome, an electron-donating group that typically enhances fluorescence and shifts the absorption and emission maxima to longer wavelengths (a bathochromic shift). The parent compound, 7-methoxycoumarin (B196161), exhibits fluorescence. rsc.org For the closely related 7-methoxycoumarin-3-carboxylic acid, the maximum excitation wavelength is at 355 nm, with a maximum emission at 405 nm. nih.govaatbio.com It is expected that this compound would have similar photophysical properties, absorbing in the UV-A region and emitting in the violet-blue portion of the spectrum. However, the strongly electron-withdrawing chloroformyl group at the 3-position may influence the quantum yield of fluorescence.

| Compound | Excitation Max (λ_ex) | Emission Max (λ_em) | Fluorescence Color |

|---|---|---|---|

| 7-Methoxycoumarin-3-carboxylic acid | 355 nm | 405 nm | Violet-Blue |

Solid-State Structural Determination via X-ray Crystallography (for relevant derivatives)

While the specific crystal structure of this compound is not detailed in the available literature, X-ray crystallography of its derivatives provides critical insights into its likely solid-state conformation and packing. Studies on related coumarin structures, such as 3-acetyl-7-methoxycoumarin and photodimers of 7-methoxycoumarin, reveal key structural motifs. rsc.orgresearchgate.net

The coumarin ring system itself is largely planar. The substituents at the C3 and C7 positions, the chloroformyl and methoxy groups respectively, will have specific orientations relative to this plane. In the crystal lattice, molecules are likely to arrange themselves to maximize stabilizing intermolecular interactions. These can include weak C—H⋯O hydrogen bonds and π–π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net For instance, in the crystal structure of 3-acetyl-7-methoxycoumarin, the acetyl group is slightly twisted out of the plane of the coumarin ring system. researchgate.net A similar deviation from planarity might be expected for the chloroformyl group in the title compound. The study of a 7-methoxycoumarin photodimer confirmed the molecular structure and provided detailed crystallographic data, showing how these molecules pack in a solid state. rsc.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₁₆O₆ |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a / Å | 14.6312 (7) |

| b / Å | 12.0469 (6) |

| c / Å | 18.6651 (10) |

| V / ų | 3289.9 (3) |

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating chiral molecules. Although this compound is an achiral molecule and does not exhibit a CD spectrum on its own, it can be induced to become chiral. This phenomenon, known as induced circular dichroism (ICD), occurs when the achiral molecule binds to a chiral environment, such as a protein binding site. lew.ro

A study on the closely related 7-methoxycoumarin-3-carboxylic acid (MCCA) demonstrated that when it binds to bovine serum albumin (BSA), a strong ICD signal is observed. This signal arises because the MCCA molecule is forced into a fixed, twisted, and therefore chiral, conformation within the protein's binding pocket. lew.ro The sign and intensity of the ICD bands are extremely sensitive to the specific conformation adopted by the bound ligand. lew.ro By coupling experimental ICD data with quantum chemical simulations, it is possible to determine the preferred bound conformation of the coumarin derivative. Therefore, CD spectroscopy serves as a sensitive probe for studying the conformational changes and chiral interactions of this compound when it interacts with biological macromolecules or other chiral systems. lew.ro

Computational and Theoretical Investigations of 3 Chloroformyl 7 Methoxycoumarin and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it ideal for studying complex systems like coumarin (B35378) derivatives.

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms—the molecule's geometry—must be determined. DFT is extensively used for geometry optimization. For instance, in a study of the closely related 7-methoxycoumarin-3-carboxylic acid (MCCA), researchers performed a full geometry optimization using DFT with the B3LYP functional and a 6-311+G(d,p) basis set to find the most stable conformer. lew.ro This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), allows for a more realistic simulation of the molecule's structure in solution. lew.ro

Once the optimized geometry is obtained, a detailed electronic structure analysis can be performed. This reveals how electrons are distributed within the molecule, which is key to understanding its reactivity and spectroscopic properties. Computational methods can quantify properties like electron-donating and electron-accepting powers, which indicate a molecule's tendency to participate in charge-related interactions. acs.org This analysis helps in understanding the fundamental aspects of a molecule's behavior in chemical reactions. acs.org

A significant application of computational chemistry is the prediction of spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating electronic absorption and Electronic Circular Dichroism (ECD) spectra. lew.roresearchgate.net ECD spectroscopy is particularly useful for determining the absolute configuration of chiral molecules or analyzing conformational changes. lew.romdpi.com

For coumarin derivatives, TD-DFT calculations have been successfully used to rationalize and predict experimental spectra. In the study of 7-methoxycoumarin-3-carboxylic acid (MCCA), TD-DFT calculations at the B3LYP/6-311+G(d,p) level were used to simulate the ECD spectrum for different conformations of the molecule. lew.ro By comparing the simulated spectra with the experimental induced circular dichroism (ICD) data, researchers could identify the specific conformation the ligand adopts when bound to a protein. lew.roresearchgate.net A good match between the predicted and experimental spectra, particularly in the succession of positive and negative bands (Cotton effects), provides strong evidence for the proposed structure. lew.romdpi.com

Table 1: Comparison of Experimental and Calculated ECD Spectra for a Bound Coumarin Derivative This table illustrates how theoretical calculations are used to identify the correct conformation of a ligand (7-methoxycoumarin-3-carboxylic acid) when bound to a protein by comparing predicted binding affinities and matching simulated ECD spectra to experimental data.

| Protein Subdomain | Predicted Binding Affinity (kcal/mol) | Torsion Angles (τ–COO⁻; τ–OCH₃) | ECD Spectrum Match |

| IIA | -8.53 | 3°; 117° | No |

| IIA | -6.87 | 96°; 84° | Yes |

| IIIA | -5.94 | 105°; 95° | No |

Data sourced from a study on 7-methoxycoumarin-3-carboxylic acid. lew.ro

Molecules, especially those with rotatable single bonds, can exist in various spatial arrangements known as conformations. Conformational landscape mapping is the process of identifying these different conformers, determining their relative energies, and understanding the energy barriers between them. rsc.orgresearchgate.net This is crucial as the properties and reactivity of a molecule can be highly dependent on its conformation.

The process begins with geometry optimization of various potential conformers. mdpi.com For a molecule like 3-chloroformyl-7-methoxycoumarin, key conformational degrees of freedom would include the rotation around the bond connecting the chloroformyl group to the coumarin ring and the bond of the methoxy (B1213986) group.

In studies of the related 7-methoxycoumarin-3-carboxylic acid, the influence of the torsion angles of the carboxyl and methoxy groups on the ECD spectrum was investigated. lew.ro By systematically varying these angles and calculating the corresponding energy and spectroscopic signature for each conformation, a partial map of the conformational landscape is constructed. This allows researchers to understand which conformations are most stable and how molecular geometry influences observable properties. lew.ro

Advanced Quantum Mechanical Approaches to Reactivity

Beyond static properties, quantum mechanics provides powerful tools to simulate the dynamics of chemical reactions, offering a window into the transient states and pathways that govern chemical transformations.

Quantum mechanical calculations are instrumental in elucidating complex reaction mechanisms at an atomic level. This is particularly valuable for studying reactions involving highly reactive species like free radicals. Computational studies on the reactions of coumarin derivatives with radicals have provided significant insights into their antioxidant activity. anu.edu.au

For instance, the reaction of 4-hydroxycoumarin (B602359) with the hydroxyl radical (HO•) was investigated computationally. anu.edu.au These studies proposed a detailed mechanism involving a radical adduct formation followed by a hydrogen atom abstraction (RAF-HAA). anu.edu.au By calculating the thermodynamic parameters and rate constants for various possible reaction sites, researchers can predict the most likely reaction pathway. This level of detail helps to explain how a molecule functions as a radical scavenger and can lead to the formation of less toxic products. anu.edu.au Furthermore, computational studies can help rationalize the observed reactivity, such as how electron-donating or withdrawing substituents on the coumarin ring affect its radical scavenging activity. anu.edu.au In some cases, advanced techniques can detect the fleeting presence of radical intermediates, confirming mechanisms predicted by theory. rsc.org

The chemical environment, particularly the pH of a solution, can have a profound impact on a molecule's structure and reactivity. Computational studies can effectively model these environmental influences. The effect of pH is typically studied in silico by considering the different possible protonation states of a molecule (i.e., its neutral, protonated, or deprotonated forms). nih.gov

For example, the fluorescence response of a coumarin-based probe was shown to be highly dependent on pH, and this behavior was investigated computationally. By calculating the properties of the probe in its different forms, researchers can understand why its activity changes with pH. Similarly, when studying reactions in a biological context, it is crucial to consider the relevant species present at physiological pH (around 7.4). acs.org Theoretical investigations on 7-methoxycoumarin-3-carboxylic acid, for instance, were performed on the deprotonated form, as that is the predominant species in a pH 7.4 buffer. lew.ro These calculations are essential for obtaining reliable results that correlate with experimental observations under specific conditions. acs.org

Intermolecular Interaction Studies

The spatial arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions. In the case of coumarin derivatives, these interactions are crucial for their chemical behavior and potential applications. Computational studies, often in conjunction with crystallographic data, provide deep insights into the nature and hierarchy of these forces. The pharmacological activities of coumarins are often attributed to their unique chemical structures which facilitate non-covalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces with various biological targets. nih.gov

Hydrogen bonds are among the most significant forces governing the structure of molecular crystals. mdpi.comgrowingscience.com While classical hydrogen bonds (O-H···O, N-H···O) are well-understood, weaker interactions like C-H···O and C-F···H-C bonds also play a pivotal role in the crystal packing of coumarin derivatives.

In a study of 4-(2-fluorophenyl)-7-methoxycoumarin, a related derivative, both experimental and computational methods provided evidence for the existence of C–F···H–C interactions. nih.gov The crystal structure revealed short contact interactions, indicating that intermolecular C–F···H–C bonds to neighboring molecules are crucial for the crystal packing. nih.gov Specifically, the distance between the fluorine atom and hydrogen atoms on adjacent molecules (F···H6 and F···H5) was found to be short enough to constitute a significant interaction. nih.gov Solution-state NMR spectroscopy further confirmed a strong intramolecular through-space interaction between the fluorine atom and a nearby hydrogen (H5), demonstrating that these weak hydrogen bonds can constrain molecular conformation even without a crystal lattice. nih.gov

Furthermore, studies on other coumarin derivatives highlight the prevalence of C-H···O hydrogen bonds. In a series of coumarin-3-carboxylic acid esters with cycloalkyl groups, C-H···O interactions were identified as the strongest and most influential forces in the solid-state structures. mdpi.com The analysis of 7-(diethylamino)coumarin derivatives also revealed that directional C-H···O interactions between the coumarin carbonyl group and hydrogen atoms on adjacent molecules are a key component of their self-recognition and assembly. nih.govchemrxiv.orgchemrxiv.org

Table 1: Examples of Hydrogen Bonding in Coumarin Derivatives

| Coumarin Derivative Studied | Type of Hydrogen Bond | Significance | Reference |

|---|---|---|---|

| 4-(2-Fluorophenyl)-7-methoxycoumarin | Intermolecular C–F···H–C | Plays a crucial role in crystal packing. | nih.gov |

| 4-(2-Fluorophenyl)-7-methoxycoumarin | Intramolecular C–F···H–C | Induces rotational constraint and is observable in solution. | nih.gov |

| 7-(Diethylamino)coumarin Derivatives | Intermolecular C–H···O | Directs self-assembly and supports π-stacking. | nih.govchemrxiv.org |

| Coumarin-3-carboxylic acid esters | Intermolecular C-H···O | Identified as the strongest interaction in the solid state. | mdpi.com |

The planar, aromatic nature of the coumarin core makes it highly amenable to π-π stacking interactions, which are fundamental to the formation of ordered supramolecular assemblies. nih.govrsc.org These interactions, driven by a combination of electrostatic and dispersion forces, often work in concert with hydrogen bonding to create predictable packing motifs in the solid state. nih.gov

A comprehensive crystallographic analysis of 52 different 7-(diethylamino)coumarin (DAC) derivatives revealed a strong propensity for self-recognition and predictable assembly. nih.govchemrxiv.org It was found that 90% of the reported structures containing the DAC fragment exhibit planar π-stacking. nih.govchemrxiv.org This stacking is largely driven by the strong permanent dipole moment of the DAC core, which favors an antiparallel arrangement of neighboring molecules to minimize electrostatic repulsion. nih.gov This antiparallel π-stacking is further supported by the aforementioned C–H···O hydrogen bonds, creating robust, well-defined supramolecular structures. nih.govchemrxiv.org

The concept of supramolecular assembly extends to host-guest chemistry. For instance, the bichromophoric dye Coumarin 7 has been shown to form a supramolecular assembly with sulfobutylether-β-cyclodextrin. frontiersin.orgnih.gov In this arrangement, the coumarin dye (the guest) is encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386) (the host), leading to significant changes in the photophysical properties of the dye and enhancing its solubility in aqueous media. frontiersin.orgnih.gov Such assemblies are of great interest for applications in drug delivery and the development of fluorescent probes. frontiersin.org

Protein-Ligand Interaction Modeling (using related derivatives as models)

Molecular docking and simulation are powerful computational tools used to predict and analyze how small molecules, such as coumarin derivatives, bind to protein targets. nih.govnih.gov These methods provide valuable insights into the binding modes, affinities, and specific molecular interactions that underpin the biological activity of these compounds. nih.gov Numerous studies have employed these techniques to investigate the interaction of coumarin derivatives with a wide range of proteins, including enzymes and receptors involved in various diseases. nih.govnih.govhilarispublisher.comhilarispublisher.compensoft.net These computational models can identify key interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking that stabilize the ligand within the protein's active site or binding pocket. nih.govhilarispublisher.comhilarispublisher.com

For example, docking studies of coumarin derivatives with human serum albumin (HSA), the primary carrier protein in blood plasma, showed that the ligands bind primarily through hydrophobic and hydrogen bond interactions. nih.govnih.gov Similarly, modeling of coumarin derivatives as inhibitors of caspase-7, an enzyme involved in apoptosis, revealed that the most potent compounds were stabilized in the active site by a combination of hydrogen bonds and π-π stacking interactions with aromatic amino acid residues. hilarispublisher.comhilarispublisher.com

The binding of a flexible ligand to a protein is not a simple lock-and-key process. Both the ligand and the protein can undergo significant conformational changes to achieve an optimal fit. This phenomenon of "induced fit" is critical for molecular recognition. Coumarin derivatives, with their rotatable bonds, can adapt their shape to the specific topology of a protein's binding pocket.

Docking studies of certain 7-methoxycoumarin (B196161) derivatives into the enzyme butyrylcholinesterase (BuChE) have shown that the compounds adopt a specific folded conformation to fit within the narrow active site gorge. nih.gov The binding of these derivatives is stabilized by polar interactions at the entrance of the gorge and accommodation of different parts of the molecule in specific sub-pockets. nih.gov Interestingly, the same derivatives are unable to bind to the related enzyme acetylcholinesterase (AChE) in the same manner due to the presence of bulkier amino acid residues (F295 and F297) in the AChE active site, highlighting the importance of conformational adaptation to the unique environment of each binding pocket. nih.gov

Furthermore, the interaction with a protein can lead to changes in the protein's own structure. The binding of certain coumarin derivatives to human serum albumin was shown to cause a partial unfolding of the protein's secondary structure, indicating a significant conformational adaptation in the protein upon ligand binding. nih.govnih.gov While direct evidence for induced chirality in this compound itself is not extensively documented, the principle is well-established. When a flexible, achiral molecule binds to a chiral environment like a protein's active site, it often adopts a specific, stable, and chiral conformation. This conformational selection is a form of induced chirality, where the protein environment dictates the three-dimensional arrangement of the bound ligand. The conformational flexibility demonstrated by various coumarin derivatives in different environments strongly suggests their ability to undergo such adaptations. mdpi.comnih.gov

Table 2: Summary of Molecular Docking Studies on Coumarin Derivatives

| Protein Target | Coumarin Derivative Type | Key Findings from Modeling | Reference |

|---|---|---|---|

| Butyrylcholinesterase (BuChE) | Carbamate derivatives of 7-methoxycoumarin | Ligands adopt a folded conformation in the active site gorge. | nih.gov |

| Caspase-7 | 7-hydroxycoumarin derivatives | Binding stabilized by H-bonds and π-π stacking interactions. | hilarispublisher.comhilarispublisher.com |

| Human Serum Albumin (HSA) | Various synthetic derivatives | Binding occurs at sub-domain IB via hydrophobic and H-bond interactions; protein secondary structure is partially unfolded. | nih.govnih.gov |

| Estrogen Receptor-α (ER-α) | Coumarin-pyrazoline derivatives | Some derivatives form π-H interactions with the receptor. | pensoft.net |

| Carbonic Anhydrase | 4-hydroxycoumarin-neurotransmitter derivatives | Identified as potential inhibitors through docking simulations. | nih.gov |

Emerging Research Directions and Future Perspectives for 3 Chloroformyl 7 Methoxycoumarin

Design and Synthesis of Novel Coumarin (B35378) Architectures with Enhanced Functionality

The highly reactive chloroformyl group at the 3-position of 3-Chloroformyl-7-methoxycoumarin makes it a prime candidate for the synthesis of a wide array of novel coumarin derivatives. This functional group readily reacts with various nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. This reactivity allows for the introduction of diverse chemical moieties, paving the way for the creation of more complex and functional coumarin architectures.

For instance, the reaction with bifunctional or polyfunctional molecules could lead to the synthesis of macrocycles or dendritic structures incorporating the 7-methoxycoumarin (B196161) fluorophore. Such architectures could exhibit unique photophysical properties, such as enhanced quantum yields, larger Stokes shifts, or environmentally sensitive fluorescence, which are highly desirable for various applications.

While general methods for the synthesis of functionalized coumarins are well-established, including the Pechmann, Perkin, Knoevenagel, and Wittig reactions, the specific use of this compound as a starting material for creating these novel and complex architectures is not extensively documented in recent literature.

Integration into Advanced Analytical and Sensing Platforms

The inherent fluorescence of the coumarin core, enhanced by the methoxy (B1213986) group at the 7-position, makes this compound a valuable building block for fluorescent probes and sensors. Its utility as a derivatizing agent for alcohols to facilitate their detection in high-performance liquid chromatography (HPLC) is a classic example. nih.gov

Future research could focus on integrating this coumarin into more sophisticated analytical and sensing platforms. For example, it could be covalently attached to nanoparticles, polymers, or other nanomaterials to develop highly sensitive and selective sensors for metal ions, biomolecules, or environmental pollutants. The chloroformyl group provides a convenient handle for such functionalization.

The development of coumarin-based fluorescent probes for various analytes is an active area of research. bohrium.comresearchgate.netmdpi.commdpi.com These probes often work on principles like photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or excited-state intramolecular proton transfer (ESIPT). By strategically designing molecules that link the this compound scaffold to a specific recognition unit, it is theoretically possible to create sensors for a wide range of targets. However, specific examples of such advanced sensors based on this particular coumarin are not readily found in the current body of scientific publications.

Mechanistic Investigations of Novel Chemical Transformations

A deeper understanding of the reaction mechanisms involving this compound is essential for controlling the synthesis of its derivatives and for designing new chemical transformations. The reactivity of the acyl chloride at the 3-position is expected to be a focal point of such studies.

Mechanistic investigations could involve studying the kinetics and thermodynamics of its reactions with different nucleophiles. This would provide valuable information on reaction rates, activation energies, and the stability of intermediates and transition states. Techniques such as stopped-flow spectroscopy, NMR monitoring of reactions, and computational modeling could be employed to elucidate these mechanisms.

Furthermore, exploring novel catalytic systems to modulate the reactivity of this compound could open up new synthetic pathways. For example, the use of specific catalysts could enable regioselective or stereoselective reactions, leading to the synthesis of complex molecules with high precision. Again, while the general mechanisms of reactions of acyl chlorides are well-understood, detailed mechanistic studies specifically focused on this compound are not prominently featured in available research.

Computational-Driven Design of Next-Generation Coumarin Probes

Computational chemistry offers powerful tools for the rational design of new molecules with desired properties, and this approach is increasingly being applied to the development of fluorescent probes. mdpi.comnih.gov Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict the electronic structure, absorption and emission spectra, and other photophysical properties of coumarin derivatives.

Molecular docking and molecular dynamics simulations can be employed to study the interaction of potential coumarin-based probes with biological targets like proteins or nucleic acids. mdpi.comresearchgate.net This in silico approach can help in identifying promising candidates for synthesis and experimental validation, thereby accelerating the discovery of new probes for bioimaging and diagnostics.

By using the this compound scaffold as a starting point, computational studies could explore the effects of different substituents at the 3-position on the molecule's photophysical properties and its binding affinity to specific targets. This would guide the synthesis of next-generation probes with optimized performance. While there is a growing body of literature on the computational design of coumarin probes in general, studies specifically leveraging the this compound structure are not widely reported.

Q & A

Basic: What are the recommended methods for synthesizing 3-Chloroformyl-7-methoxycoumarin with high purity, and how can researchers validate its structural integrity?

Methodological Answer:

Synthesis typically involves chloroformylation of 7-methoxycoumarin derivatives using reagents like dimethyl sulfate or chloroformyl chloride under anhydrous conditions. Key steps include:

- Recrystallization in ethanol or acetonitrile to isolate the product .

- Spectroscopic Validation : Confirm structure via H/C NMR (e.g., carbonyl resonance at ~160 ppm) and mass spectrometry (MS) to verify molecular ion peaks .

- HPLC Purity Checks : Use reverse-phase chromatography with UV detection (λ = 320–350 nm) to ensure >95% purity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Engineering Controls : Install local exhaust ventilation if airborne concentrations exceed 1 ppm .

- Waste Management : Segregate contaminated materials and dispose via certified hazardous waste services .

- Emergency Measures : Immediate rinsing with water for skin/eye contact and access to emergency showers .

Basic: How can researchers optimize the solubility of this compound in aqueous and organic solvents for experimental applications?

Methodological Answer:

- Solvent Screening : Test dimethyl sulfoxide (DMSO) or acetone for initial dissolution, followed by dilution in buffered solutions (pH 7.4) .

- Surfactant Use : Add 0.1% Tween-80 to enhance solubility in aqueous media .

- Storage : Store in amber vials at –20°C to prevent hydrolysis of the chloroformyl group .

Basic: What derivatization strategies are effective for enhancing the detection sensitivity of this compound in HPLC-MS/MS assays?

Methodological Answer:

- Precolumn Derivatization : React with amines (e.g., 4-bromomethyl-7-methoxycoumarin) to form fluorescent adducts .

- Optimize Mobile Phase : Use 0.1% formic acid in acetonitrile/water gradients to improve peak resolution .

- MS Parameters : Employ electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for trace-level quantification .

Advanced: How can this compound be utilized as a fluorogenic substrate to study cytochrome P450 isoform selectivity?

Methodological Answer:

- Enzyme Incubation : Incubate with liver microsomes and NADPH, monitoring O-demethylation via fluorescence (λex/λem = 380/460 nm) .

- Inhibition Assays : Co-administer isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to validate selectivity .

- Kinetic Analysis : Calculate and using Michaelis-Menten plots to compare catalytic efficiency across isoforms .

Advanced: How do structural modifications (e.g., alkyl chain length at the 7-position) influence the reactivity and fluorescence properties of this compound analogs?

Methodological Answer:

- Synthetic Variations : Replace methoxy with ethoxy or allyloxy groups via nucleophilic substitution .

- Fluorescence Profiling : Measure quantum yields and Stokes shifts to correlate substituent effects with photostability .

- Computational Modeling : Use DFT calculations to predict electronic transitions and steric effects on reactivity .

Advanced: What computational approaches can predict the intermolecular interactions of this compound in enzyme-binding studies?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model binding poses in CYP450 active sites .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-substrate complexes .

- QSAR Analysis : Derive quantitative structure-activity relationships to optimize substituent effects .

Advanced: How should researchers resolve contradictions in reported enzymatic activity data for this compound across different experimental systems?

Methodological Answer:

- Control Standardization : Normalize activities to protein content (e.g., Bradford assay) and NADPH stability .

- Cross-Validation : Compare results with alternative substrates (e.g., 7-ethoxycoumarin) to isolate assay-specific artifacts .

- Meta-Analysis : Systematically review buffer conditions, microsome sources, and detection limits across studies .

Advanced: What regulatory considerations apply to the use of this compound in research involving natural extracts or fragrance-related studies?

Methodological Answer:

- IFRA Compliance : Adhere to concentration limits (<0.01% in natural extracts) to avoid photosensitization risks .

- Documentation : Maintain records of synthetic routes and purity data to demonstrate non-intentional addition in fragrance studies .

- Ethical Review : Submit protocols to institutional biosafety committees if human cell lines are involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.